(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Overview
Description
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
Lysine, being an essential amino acid, plays a crucial role in protein synthesis, hormone production, and the absorption of calcium .
Biochemical Pathways
Lysine is involved in several important pathways, including protein synthesis, the production of hormones and enzymes, and the absorption of calcium .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
Lysine is known to play a crucial role in protein synthesis, hormone production, and the absorption of calcium .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of amino acids and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a Boc group, followed by the introduction of the allyl group. The general synthetic route can be summarized as follows:
Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Introduction of the allyl group: The protected lysine derivative is then reacted with allyl bromide in the presence of a base to introduce the allyl group.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The allyl group can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.
Major Products Formed
Substitution reactions: Products include substituted allyl derivatives.
Deprotection reactions: The major product is the free amine.
Oxidation and reduction reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Uniqueness
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in specific synthetic applications where the allyl group can undergo selective reactions.
Biological Activity
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, also known by its CAS number 218938-64-8, is an amino acid derivative notable for its structural features, including an allyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and peptide chemistry due to its unique reactivity and ability to serve as a building block in the synthesis of complex molecules.
Structural Information
- IUPAC Name : prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; hydrochloride
- Molecular Formula : C14H26N2O4·HCl
- Molecular Weight : 302.83 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Protection of the amino group : The amino group of lysine is protected using Boc-Cl in the presence of a base such as triethylamine.
- Introduction of the allyl group : The protected lysine derivative reacts with allyl bromide under basic conditions.
- Formation of the hydrochloride salt : The final product is converted to its hydrochloride form by treatment with hydrochloric acid.
Biological Activity
This compound exhibits a range of biological activities that make it valuable for research and therapeutic applications.
The biological activity of this compound can be attributed to its interactions with various biological pathways and targets:
- Enzyme Interactions : It is involved in enzyme-substrate interactions, which are crucial for understanding metabolic pathways and enzyme kinetics.
- Cell Signaling : The compound has potential implications in signaling pathways, including:
- Influence on Cellular Processes :
Applications in Research
Due to its structural characteristics, this compound is utilized in various research contexts:
- Peptide Synthesis : It serves as a building block for synthesizing peptides and other biologically active compounds.
- Drug Development : The compound's reactivity allows it to be explored in the development of novel therapeutics, particularly in the context of antibody-drug conjugates (ADCs) and targeted therapies .
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties against various pathogens, including HIV and influenza virus .
- Cancer Research : Its role in modulating signaling pathways has been investigated in cancer models, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle regulation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Structure | Methyl group instead of allyl; different reactivity |
(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Structure | Ethyl group; altered hydrophobicity |
The presence of the allyl group in this compound distinguishes it from similar compounds, granting it unique reactivity that can be exploited in specific synthetic applications.
Properties
IUPAC Name |
prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQZETUXDJXJQM-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218938-64-8 | |
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218938-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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